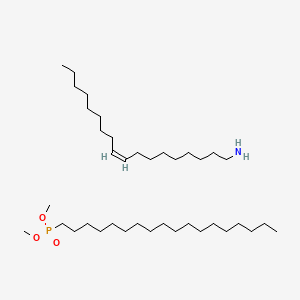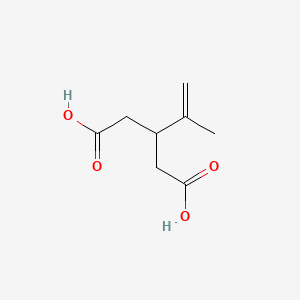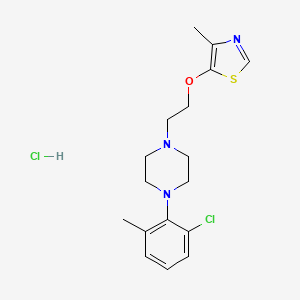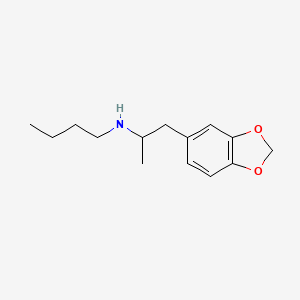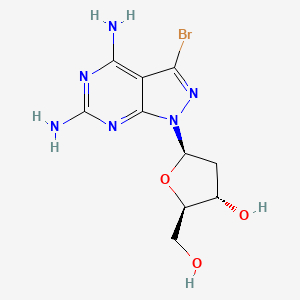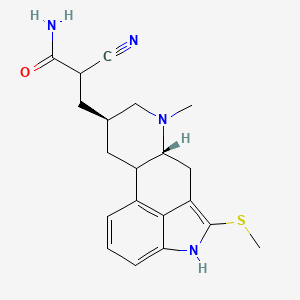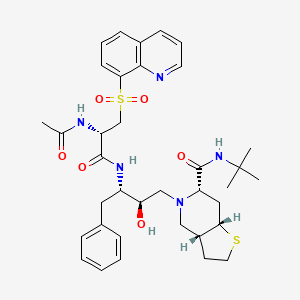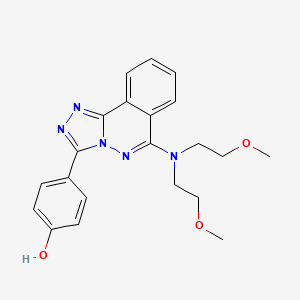
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, and a phenol group attached to the triazole ring. The presence of bis(2-methoxyethyl)amino groups further adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the triazole ring.
Fusing the Triazole with Phthalazine: The triazole ring is then fused with a phthalazine derivative through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of Bis(2-methoxyethyl)amino Groups: The bis(2-methoxyethyl)amino groups are introduced via nucleophilic substitution reactions, typically using bis(2-methoxyethyl)amine and a suitable leaving group.
Attachment of the Phenol Group: Finally, the phenol group is attached to the triazole ring through electrophilic aromatic substitution, using phenol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The bis(2-methoxyethyl)amino groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)aniline
- 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)benzoic acid
Uniqueness
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol stands out due to its phenol group, which imparts unique reactivity and potential biological activity. The presence of bis(2-methoxyethyl)amino groups also enhances its solubility and ability to form stable complexes with metals, making it valuable in various applications.
Propiedades
Número CAS |
113628-69-6 |
|---|---|
Fórmula molecular |
C21H23N5O3 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
4-[6-[bis(2-methoxyethyl)amino]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]phenol |
InChI |
InChI=1S/C21H23N5O3/c1-28-13-11-25(12-14-29-2)21-18-6-4-3-5-17(18)20-23-22-19(26(20)24-21)15-7-9-16(27)10-8-15/h3-10,27H,11-14H2,1-2H3 |
Clave InChI |
FYZHAHRXECKLIA-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCOC)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


